Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate
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Overview
Description
Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is an organic compound with the molecular formula C18H22O4 It is an ester derivative, characterized by the presence of an ethyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate.
Reduction: Formation of 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxy-3-[4-(methoxy)phenyl]propanoate: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.
Ethyl 3-hydroxy-3-[4-(phenyl)propanoate: Lacks both the methoxy and 2-methylphenyl groups, leading to a simpler structure with different applications.
Ethyl 3-hydroxy-3-[4-(2-methylphenyl)propanoate:
Properties
Molecular Formula |
C19H22O4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C19H22O4/c1-3-22-19(21)12-18(20)15-8-10-17(11-9-15)23-13-16-7-5-4-6-14(16)2/h4-11,18,20H,3,12-13H2,1-2H3 |
InChI Key |
LMGTZTORQYYCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2C)O |
Origin of Product |
United States |
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